3-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxypropanimidamide
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Overview
Description
3-(1,3-Dioxoisoindolin-2-yl)-N’-hydroxypropanimidamide is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxoisoindolin-2-yl)-N’-hydroxypropanimidamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
Industrial Production Methods
Industrial production methods for this compound often employ transition-metal-catalyzed reactions and organocatalytic methods. These techniques offer robust and efficient pathways for the construction of complex heterocyclic structures .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxoisoindolin-2-yl)-N’-hydroxypropanimidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the isoindoline nucleus and carbonyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include aldehydes, aniline, and N-hydroxyphthalimide esters. These reactions are often facilitated by photocatalysts under visible-light irradiation .
Major Products Formed
The major products formed from these reactions include oxime esters, which are useful scaffolds in many organic chemistry transformations .
Scientific Research Applications
3-(1,3-Dioxoisoindolin-2-yl)-N’-hydroxypropanimidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxoisoindolin-2-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit HIV-1 integrase by interacting with active site magnesium . Additionally, it exhibits NO-dependent mechanisms, contributing to its vasodilatory effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(1,3-Dioxoisoindolin-2-yl)-N’-hydroxypropanimidamide stands out due to its unique combination of an isoindoline nucleus and carbonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N'-hydroxypropanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-9(13-17)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,17H,5-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGDNUMCCIOCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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